molecular formula C14H15N3O5S3 B110707 (6R-trans)-7-Amino-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid CAS No. 111298-82-9

(6R-trans)-7-Amino-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Cat. No. B110707
M. Wt: 401.5 g/mol
InChI Key: ZVSNBXDHZADFDJ-BXKDBHETSA-N
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Description

(6R-trans)-7-Amino-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, also known as (6R-trans)-7-Amino-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, is a useful research compound. Its molecular formula is C14H15N3O5S3 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound (6R-trans)-7-Amino-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6R-trans)-7-Amino-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R-trans)-7-Amino-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry Applications

The reactivity and utility of similar compounds as building blocks for the synthesis of various heterocyclic compounds are significant. For example, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones are valuable in synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles, demonstrating the versatility of such structures in creating diverse molecular entities with potential applications ranging from materials science to pharmaceuticals (Gomaa & Ali, 2020).

Biological Activity

Compounds structurally related to the mentioned chemical show a broad spectrum of biological activities, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal effects. This highlights the potential of these compounds in medicinal chemistry and drug development, offering new avenues for the treatment of various diseases (Chornous et al., 2016).

Synthesis Methodologies

Innovative synthesis methodologies using similar compounds are crucial for advancing chemical research. For instance, the application of metathesis reactions in the synthesis and transformations of functionalized β-amino acid derivatives exemplifies the role of such compounds in accessing new types of molecular entities, which could lead to the development of new drugs or materials (Kiss et al., 2018).

properties

IUPAC Name

(6R,7R)-7-amino-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S3/c1-5-7(2-8(18)19)25-14(16-5)24-4-6-3-23-12-9(15)11(20)17(12)10(6)13(21)22/h9,12H,2-4,15H2,1H3,(H,18,19)(H,21,22)/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSNBXDHZADFDJ-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102234
Record name (6R,7R)-7-Amino-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R-trans)-7-Amino-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

CAS RN

111298-82-9
Record name (6R,7R)-7-Amino-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111298-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R-trans)-7-Amino-3-(((5-(carboxymethyl)-4-methyl-2-thiazolyl)thio)methyl)-8-oxo- 5-thia-1-azabicyclo-(4.2.0)oct-2-en-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111298829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-Amino-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-7-amino-3-[([5-(carboxymethyl)-4-methyl-2-thiazolyl]thio)methyl]-8-oxo- 5-thia-1-azabicyclo-[4.2.0]oct-2-en-2-carboxylic acid
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Record name (6R-trans)-7-amino-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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